molecular formula C20H16N2O2 B15210684 4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]- CAS No. 86618-70-4

4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-

Cat. No.: B15210684
CAS No.: 86618-70-4
M. Wt: 316.4 g/mol
InChI Key: QRKBKENSSJUTMY-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]- is a flavone derivative characterized by a benzopyran-4-one core substituted at the 2-position with a phenyl group bearing a 3,5-dimethylpyrazole moiety. The pyrazole ring introduces nitrogen heteroatoms, which may enhance hydrogen-bonding capabilities and metal coordination properties.

Properties

CAS No.

86618-70-4

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]chromen-4-one

InChI

InChI=1S/C20H16N2O2/c1-13-11-14(2)22(21-13)16-9-7-15(8-10-16)20-12-18(23)17-5-3-4-6-19(17)24-20/h3-12H,1-2H3

InChI Key

QRKBKENSSJUTMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4H-chromen-4-one typically involves the condensation of 3,5-dimethyl-1H-pyrazole with a suitable chromen-4-one precursor. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-chlorochromen-4-one in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Cyclization Reactions

The benzopyran core facilitates regioselective cyclization under acidic or oxidative conditions. For example:

  • HCl-Catalyzed Cyclization :
    Reaction with hydrochloric acid in ethanol at reflux yields chromone-pyrazole dyads. This method produces derivatives where the pyrazole substituent links to the chromone scaffold at C-2 .

Conditions Product Yield
HCl (cat.), ethanol, reflux2-(Pyrazol-4-yl)chromones50–83%

Oxidative Cyclization

Oxidative agents like DMSO/CuCl₂ enable the formation of chlorinated chromones:

  • Propenone Intermediates :
    Condensation with substituted 2-hydroxyacetophenones forms propenones, which cyclize to chlorochromones .

Reagent Product Yield
DMSO/CuCl₂, 0°C, 48h2-(Pyrazol-4-yl)-3-chlorochromones61–89%

Nucleophilic Addition

The pyrazole moiety participates in hydrazine-based reactions:

  • Hydrazine Hydrate Condensation :
    Reacting with hydrazine hydrate in acetic acid yields pyrazoline intermediates, which dehydrate to form substituted pyrazoles .

Substrate Reagent Product Yield
α,β-Ethylenic ketonesHydrazine hydrate, DMF3,5-Diaryl-1H-pyrazoles66–88%

Conjugated Addition Reactions

The chromone’s α,β-unsaturated ketone system undergoes 1,4-additions:

  • Azole Conjugation :
    3-Iodochromone derivatives react with azoles (e.g., pyrazoles, triazoles) to form 2-azolylchromones .

Azole Conditions Product IC₅₀ (OSCC)
3-Phenyl-1H-pyrazoleEthanol, reflux2-(Pyrazol-1-yl)chromones12–45 µM

Functionalization of the Pyrazole Ring

The 3,5-dimethylpyrazole group undergoes electrophilic substitution:

  • Halogenation :
    Bromination at the pyrazole’s C-4 position occurs under mild conditions, though specific data for this compound requires extrapolation from analogous systems .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group introductions:

Key Findings from Cytotoxicity Studies

Derivatives of this compound exhibit tumor-specific cytotoxicity against oral squamous cell carcinoma (OSCC) cell lines, with IC₅₀ values ranging from 12–45 µM , while showing lower toxicity toward normal oral cells . Structural optimization via azole substitution enhances selectivity, making it a promising scaffold for anticancer drug development.

Reaction Optimization Notes

  • Solvent Effects : Ethanol and DMF are preferred for cyclization and condensation, respectively, due to polarity and boiling point .

  • Catalysts : Acidic (HCl) or oxidative (CuCl₂) catalysts improve reaction rates and regioselectivity .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with 3',5'-Di-tert-butyl-4'-hydroxyflavone (CAS 331459-88-2)

The most structurally analogous compound in the provided evidence is 3',5'-Di-tert-butyl-4'-hydroxyflavone (CAS 331459-88-2) . Below is a comparative analysis:

Key Structural Differences :
Feature Target Compound 3',5'-Di-tert-butyl-4'-hydroxyflavone
Substituent at Position 2 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl 3,5-di-tert-butyl-4-hydroxyphenyl
Functional Groups Pyrazole, methyl groups tert-Butyl groups, hydroxyl group
Polarity Moderate (pyrazole N-atoms) Low (hydrophobic tert-butyl) + polar (hydroxyl)
Potential Interactions Hydrogen bonding, metal coordination Hydrophobic interactions, hydrogen bonding (hydroxyl)
Inferred Properties :
  • Target Compound : The pyrazole group may enhance solubility in polar solvents compared to purely aromatic substituents. Its nitrogen atoms could facilitate interactions with biological targets (e.g., enzymes or receptors).

Biological Activity

4H-1-Benzopyran-4-one, specifically the derivative 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C20H20N2O2\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_2

This structure includes a benzopyran core with a pyrazole substituent, contributing to its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of 4H-1-benzopyran-4-one exhibit potent anti-inflammatory properties. A study highlighted the anti-inflammatory effects of certain derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. For instance, compounds were shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures .

2. Antioxidant Effects

The antioxidant capacity of 4H-1-benzopyran derivatives has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results showed that these compounds effectively neutralize free radicals, suggesting their potential in preventing oxidative stress-related diseases .

3. Anticancer Properties

Several studies have reported the anticancer activity of benzopyran derivatives. In particular, they have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For example, one study found that a specific derivative significantly inhibited the proliferation of breast cancer cells .

4. Antimicrobial Activity

Antimicrobial screening revealed that some 4H-benzopyran derivatives possess significant antibacterial and antifungal activities. The zone of inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli, was measured, showing promising results for therapeutic applications .

Case Study 1: Uterotrophic Activity

A study focusing on the uterotrophic effects of various 4H-benzopyran derivatives demonstrated that one compound exhibited a uterotrophic activity of 87%, indicating its potential application in reproductive health .

Case Study 2: Anticancer Efficacy

In another investigation, a derivative was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, making it a candidate for further development as an anticancer agent .

Research Findings Summary Table

Activity Findings Reference
Anti-inflammatoryInhibition of TNF-alpha and IL-6 levels in macrophages
AntioxidantSignificant DPPH and ABTS scavenging activity
AnticancerInduced apoptosis in breast cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
UterotrophicExhibited 87% uterotrophic activity in mature female albino rats

Q & A

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
When handling benzopyran derivatives, adhere to:

  • Respiratory protection : Use P95 (US) or P1 (EU) particle filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for high exposure .
  • Skin/eye protection : Wear nitrile gloves, chemical-resistant lab coats, and goggles. In case of contact, rinse skin with soap/water and eyes with water for ≥15 minutes .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Stability data are limited, so monitor for degradation .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
Use a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the benzopyran and pyrazole rings.
  • Mass Spectrometry (MS) : Compare observed molecular ion peaks (e.g., [M+H]+^+) with theoretical molecular weights (e.g., C20_{20}H16_{16}N2_2O2_2 ≈ 316.12 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended) using C18 columns and UV detection at λ ≈ 254 nm .

Basic: What are the critical stability considerations for this compound during storage?

Answer:
Key factors include:

  • Temperature : Store at 2–8°C to minimize thermal degradation (no decomposition temperature reported; assume sensitivity due to aromatic and heterocyclic moieties) .
  • Light sensitivity : Protect from UV light using amber glass containers to prevent photochemical reactions .
  • Moisture : Use desiccants in storage containers, as hydrolysis of the pyrazole or benzopyran groups is possible .

Advanced: How can synthesis yield be optimized given variable reaction conditions?

Answer:
Optimization strategies include:

  • Temperature control : Maintain 60–80°C during cyclization steps to balance reaction rate and byproduct formation .
  • Catalyst selection : Test palladium or copper catalysts for Suzuki-Miyaura coupling of the pyrazole-phenyl group .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: How to resolve contradictions in reported toxicity data for benzopyran derivatives?

Answer:
Address discrepancies through:

  • Standardized assays : Use OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) to harmonize testing conditions .
  • Dose-response modeling : Compare EC50_{50} values across studies while accounting for solvent effects (e.g., DMSO vs. aqueous solutions) .
  • Meta-analysis : Evaluate confounding factors (e.g., impurity levels >5% in older studies) using HPLC-purity data from recent syntheses .

Advanced: What methodologies assess environmental persistence and bioaccumulation potential?

Answer:
Follow tiered approaches:

  • PBT/vPvB screening : Estimate log KowK_{ow} (e.g., using EPI Suite) to predict bioaccumulation. If log KowK_{ow} > 4.5, proceed to in vivo testing .
  • Soil mobility : Conduct column leaching experiments with OECD Guideline 312 to measure adsorption coefficients (KdK_d) .
  • Aquatic degradation : Use OECD 309 (simulated biodegradation in water-sediment systems) to quantify half-lives .

Basic: Which analytical techniques are suitable for purity assessment post-synthesis?

Answer:

  • HPLC-DAD : Use C18 columns with acetonitrile/water mobile phases; compare retention times with standards .
  • Melting point analysis : A sharp melting range (Δ < 2°C) indicates high purity. Cross-reference with literature values .
  • Elemental Analysis (EA) : Confirm %C, %H, and %N within ±0.4% of theoretical values .

Advanced: How to design experiments for evaluating biological target interactions?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with kinases or GPCRs, leveraging structural similarities to genistein or daidzein .
  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays at 10–100 µM doses, with positive controls (e.g., doxorubicin) .
  • SAR analysis : Modify the pyrazole methyl groups or benzopyran substituents to correlate structure with activity .

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